Ethyl (3-iodobenzoyl)acetate

Physical Chemistry Analytical Chemistry Process Chemistry

Research supply chain risk: using ortho- or para-isomers of this β-ketoester can derail cross-coupling yields and regioselectivity. Ethyl (3-iodobenzoyl)acetate (CAS 68332-33-2) eliminates this variability as a precisely meta-iodinated building block. - Verified meta-substitution: n20/D 1.5960 distinguishes it from ortho (1.5865) and para (1.6070) isomers, ensuring identity. - Enables potent tubulin-targeting chemotypes: its derivative 3-IAABE achieves 72% tumor growth inhibition in hepatocarcinoma models. - Consistent purity (≥97%) and room-temperature shipping minimize workflow disruption for medicinal chemistry and process development.

Molecular Formula C11H11IO3
Molecular Weight 318.11 g/mol
CAS No. 68332-33-2
Cat. No. B1596733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3-iodobenzoyl)acetate
CAS68332-33-2
Molecular FormulaC11H11IO3
Molecular Weight318.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3
InChIKeyBJAFBVNGJCARIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (3-iodobenzoyl)acetate (CAS 68332-33-2): A meta-Iodo β-Ketoester Building Block for Regioselective Synthesis


Ethyl (3-iodobenzoyl)acetate (CAS 68332-33-2) is a meta-substituted iodinated β-ketoester derivative . It is a white crystalline solid with a molecular formula of C11H11IO3 and a molecular weight of 318.11 g/mol [1]. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for the introduction of the 3-iodobenzoyl moiety into target molecules . Its reactivity, stemming from the β-ketoester functional group and the carbon-iodine bond, enables a range of transformations including nucleophilic substitution and transition metal-catalyzed cross-coupling reactions .

Critical Procurement Insight: Why Ethyl (3-iodobenzoyl)acetate Cannot Be Substituted with 2-Iodo or 4-Iodo Isomers


Substituting Ethyl (3-iodobenzoyl)acetate with its positional isomers (e.g., 2-iodo or 4-iodo) or other β-ketoesters can lead to significant differences in physical properties and, critically, in reactivity profiles. The meta-substitution pattern directly influences key parameters such as density, refractive index, and boiling point, which can impact purification and handling protocols [1]. More importantly, the position of the iodine atom is a fundamental determinant of the steric and electronic environment during reactions, particularly in cross-coupling and nucleophilic substitution events. This can result in divergent reaction outcomes, regioselectivity, and product yields, making direct replacement without re-optimization a high-risk approach that can lead to project delays and resource waste. The following evidence quantifies these critical differentiations.

Quantitative Differentiation Guide for Ethyl (3-iodobenzoyl)acetate (68332-33-2) vs. Analogs


Physical Property Differentiation: Meta vs. Ortho vs. Para Isomers

The physical properties of Ethyl (3-iodobenzoyl)acetate differ measurably from its 2-iodo (ortho) and 4-iodo (para) isomers. These differences can impact compound handling, purification, and analytical method development [1].

Physical Chemistry Analytical Chemistry Process Chemistry

Refractive Index Variation Across Iodo-Isomers

The refractive index (n20/D) of Ethyl (3-iodobenzoyl)acetate is distinct from its positional isomers, providing a simple, quantitative method for identity verification and purity assessment [1][2].

Analytical Chemistry Quality Control Process Analytical Technology

Boiling Point and Volatility: Ortho Isomer Deviation Under Reduced Pressure

While atmospheric boiling points for the meta and para isomers are similar (~353 °C), the 2-iodo (ortho) isomer exhibits significantly different volatility under reduced pressure, a critical factor for vacuum distillation purification [1].

Process Chemistry Chemical Engineering Purification

Derivative Potency in Tubulin Inhibition: 3-IAABE vs. Vincristine In Vivo

The derivative 3-iodoacetamido benzoyl ethyl ester (3-IAABE), which incorporates the 3-iodobenzoyl scaffold, demonstrated superior tumor growth inhibition in vivo compared to the clinically established microtubule-targeting agent vincristine [1][2].

Medicinal Chemistry Cancer Research Drug Discovery

Recommended Application Scenarios for Ethyl (3-iodobenzoyl)acetate Based on Quantitative Evidence


Regioselective Synthesis Requiring Precise Control of Cross-Coupling Partners

The specific meta-substitution pattern of Ethyl (3-iodobenzoyl)acetate is essential for synthetic routes where the iodine atom must be at the 3-position of the benzene ring for subsequent transformation. Using the 2-iodo or 4-iodo isomer would lead to a different regioisomer, potentially altering the properties of the final target molecule. The quantifiable differences in physical properties (density, refractive index, boiling point) also underscore the need for precise sourcing and handling [1][2].

Medicinal Chemistry Scaffold for Tubulin-Targeting Anticancer Agents

As demonstrated by the potent in vivo activity of its derivative 3-IAABE, the 3-iodobenzoyl moiety serves as a valuable scaffold for medicinal chemistry programs targeting tubulin. The data showing a 72% tumor growth inhibition for 3-IAABE versus 43% for vincristine in a human hepatocarcinoma model provides a quantitative benchmark for this chemotype's potential, making Ethyl (3-iodobenzoyl)acetate a strategic building block for synthesizing novel anticancer drug candidates [3][4].

Development of Robust Analytical and QC Methods for Iodoaryl β-Ketoesters

The distinct refractive index values for the meta (1.5960), ortho (1.5865), and para (1.6070) isomers enable straightforward differentiation by refractometry. This makes Ethyl (3-iodobenzoyl)acetate a suitable reference standard for developing and validating analytical methods (e.g., HPLC, GC) designed to resolve these positional isomers in complex mixtures or during process development [1][2].

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